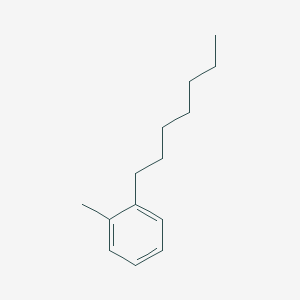
1-Heptyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Heptyl-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene (methylbenzene) with 1-bromoheptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring, although this is less common.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) for bromination and nitration, respectively.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Heptyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Heptyl-2-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The benzene ring’s electron-rich nature facilitates these reactions, allowing for the introduction of various substituents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-Heptyl-2-methylbenzene can be compared with other alkylbenzenes such as:
Toluene (Methylbenzene): Similar structure but with a single methyl group.
Ethylbenzene: Contains an ethyl group instead of a heptyl group.
Cumene (Isopropylbenzene): Contains an isopropyl group.
Uniqueness: this compound’s uniqueness lies in its longer heptyl chain, which imparts different physical and chemical properties compared to shorter alkyl-substituted benzenes
Propriétés
Numéro CAS |
86316-74-7 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1-heptyl-2-methylbenzene |
InChI |
InChI=1S/C14H22/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-7,11H2,1-2H3 |
Clé InChI |
YGDQXQVHCOFEEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


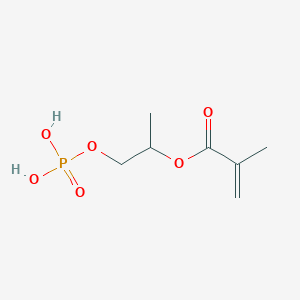
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)

![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
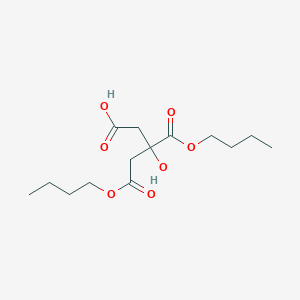
![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
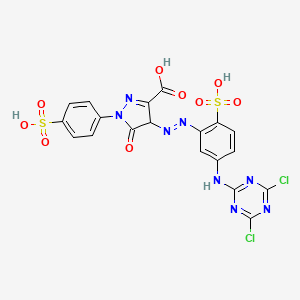

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)
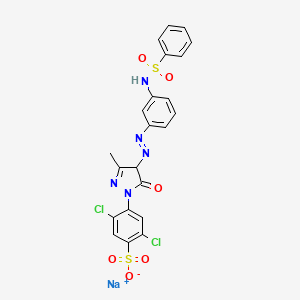

![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
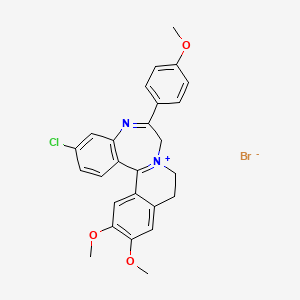
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)
